molecular formula C22H23N3O B12249409 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one

Cat. No.: B12249409
M. Wt: 345.4 g/mol
InChI Key: ABVHBYTZPHQOST-UHFFFAOYSA-N
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Description

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and a phenylpropanone moiety

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) for multicomponent reactions . Additionally, oxidative addition of tetrakis(triphenylphosphine) palladium(0) species is used in some synthetic protocols .

Major Products: The major products formed from these reactions include various substituted 1,8-naphthyridines, which exhibit diverse biological activities and photochemical properties .

Mechanism of Action

The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for its antiproliferative activity . Additionally, it forms hydrogen bonds with specific amino acids in target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines . These compounds share the naphthyridine core but differ in their substitution patterns and biological activities.

Uniqueness: 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one is unique due to its specific combination of the 1,8-naphthyridine core, piperidine ring, and phenylpropanone moiety. This unique structure imparts distinct biological activities and photochemical properties, making it a valuable compound in both medicinal chemistry and materials science .

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C22H23N3O/c26-21(11-8-17-5-2-1-3-6-17)25-15-12-18(13-16-25)20-10-9-19-7-4-14-23-22(19)24-20/h1-7,9-10,14,18H,8,11-13,15-16H2

InChI Key

ABVHBYTZPHQOST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

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